molecular formula C17H15ClFN5O B3018031 5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899737-50-9

5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3018031
CAS No.: 899737-50-9
M. Wt: 359.79
InChI Key: LPUCVRWBDKGTJO-UHFFFAOYSA-N
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Description

5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of various therapeutic agents.

Scientific Research Applications

5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information for this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, which involves the cycloaddition of an azide and an alkyne in the presence of a copper catalyst.

    Introduction of Substituents: The 2-chlorophenyl and 3-fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Amidation: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism of action of 5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Benzimidazole Derivatives: Known for their therapeutic potential, particularly as antiparasitic agents.

    Thiazole Derivatives: These compounds also possess a heterocyclic ring and are used in various medicinal applications.

Uniqueness

5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications. The combination of the triazole ring with the 2-chlorophenyl and 3-fluorophenyl groups enhances its binding affinity and specificity for certain molecular targets.

Properties

IUPAC Name

5-amino-N-[(2-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O/c18-14-7-2-1-5-12(14)9-21-17(25)15-16(20)24(23-22-15)10-11-4-3-6-13(19)8-11/h1-8H,9-10,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUCVRWBDKGTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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